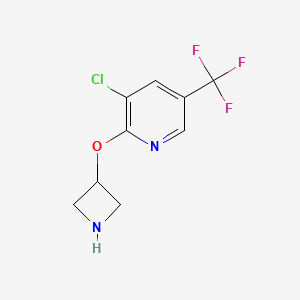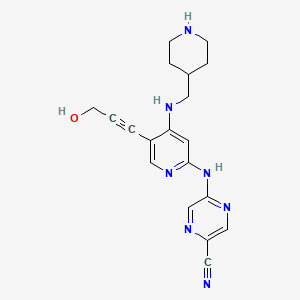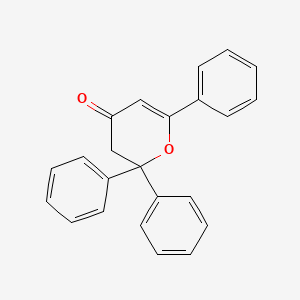
8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione: is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyethyl group at the 4th position, and a dihydroquinoline-2,5-dione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the bromination of a quinoline derivative followed by the introduction of the hydroxyethyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The process is optimized to ensure high purity and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline-2,5-dione derivatives.
Reduction: Reduction reactions can convert the quinoline core to its dihydro form, altering its chemical properties.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline-2,5-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique structural features.
Medicine: The compound has shown potential as a lead compound in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound can inhibit or activate various pathways, depending on its specific interactions with the molecular targets.
Comparación Con Compuestos Similares
- 8-Bromo-4-chloroquinoline
- 8-Bromo-4-hydroxyquinoline
- 8-Bromo-4-(2-chlorophenyl)-N-(2-hydroxyethyl)-6-methyl-1,3-dioxo-1,2,3,6-tetrahydropyrrolo[3,4-e]indole-7-carboxamide
Comparison: Compared to these similar compounds, 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10BrNO3 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
8-bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C11H10BrNO3/c12-7-1-2-8(15)10-6(3-4-14)5-9(16)13-11(7)10/h1-2,5,10,14H,3-4H2,(H,13,16) |
Clave InChI |
JCUIAQVGLPSXPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(C1=O)C(=CC(=O)N2)CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)
![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)


